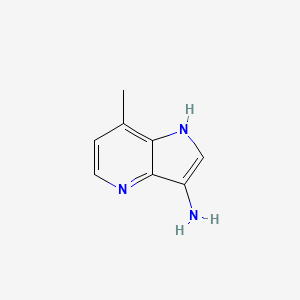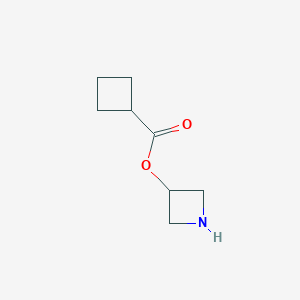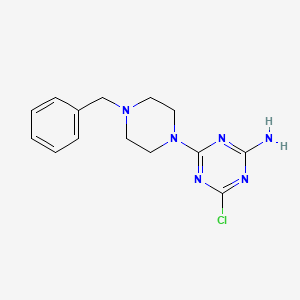
3-AMINO-7-METHYL-4-AZAINDOLE
Vue d'ensemble
Description
7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs de Kinases
Les dérivés d’azaindole, tels que le 3-AMINO-7-METHYL-4-AZAINDOLE, sont de plus en plus utilisés comme inhibiteurs de kinases . Ces composés contribuent de manière significative à la découverte et à l’innovation en matière de médicaments . Ils sont utilisés dans la conception d’inhibiteurs plus puissants et plus sélectifs .
Bioisostères des systèmes indole ou purine
Les quatre isomères de position d’azaindole, qui associent un cycle pyridine et un cycle pyrrole par une liaison C-C fusionnée, possèdent tous les critères nécessaires pour être d’excellents bioisostères des systèmes indole ou purine . Ces trois entités ne diffèrent que par la substitution d’un fragment sp2 CH par un atome d’azote sp2 et vice versa .
Stratégies d’optimisation des médicaments
Les azaindoles sont intéressants en termes de stratégies d’optimisation des médicaments . La modification de la règle des cinq de Lipinski, la solubilité, le pK A et la lipophilie, la liaison à la cible et les propriétés ADME-tox peuvent être modulées et finement ajustées en utilisant le noyau d’azaindole au lieu d’autres hétérocycles bicycliques fusionnés .
Modulation des processus biologiques
Les azaindoles ont été reconnus comme des structures privilégiées dans la modulation des processus biologiques, en chimie médicinale et dans les programmes de découverte de médicaments .
Médicaments anticancéreux
Les pyrrolopyridines (‘azaindoles’) sont des échafaudages qui ont été largement utilisés dans la découverte de médicaments ; les médicaments anticancéreux venetoclax et vemurafenib récemment enregistrés peuvent être cités parmi les exemples les plus marquants .
Agent anti-VIH
Un agent anti-VIH BMS-378806 est un autre exemple de médicament qui utilise l’échafaudage d’azaindole .
Composé antimycobactérien
Un composé antimycobactérien est un autre exemple de médicament qui utilise l’échafaudage d’azaindole .
Traitement des déficiences cognitives
Un agent potentiel pour le traitement des déficiences cognitives est un autre exemple de médicament qui utilise l’échafaudage d’azaindole .
Mécanisme D'action
Target of Action
It’s worth noting that azaindole derivatives, which include 3-amino-7-methyl-4-azaindole, have been widely used in drug discovery . They have been involved in the design of M1 receptor positive allosteric modulators , muscarinic acetylcholine receptor modulators , decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) inhibitors , and HIV-1 attachment inhibitors .
Mode of Action
It’s known that azaindole derivatives have diverse biological activities . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Azaindole derivatives have been found to interact with multiple receptors, which suggests they may affect a variety of biochemical pathways .
Pharmacokinetics
The synthesis of azaindole derivatives has been well documented , which could provide valuable insights into their potential pharmacokinetic properties.
Result of Action
Azaindole derivatives have been found to exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The synthesis of azaindole derivatives has been well documented , which could provide valuable insights into the potential influence of environmental factors on their action.
Analyse Biochimique
Biochemical Properties
7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it interacts with kinases, which are crucial for phosphorylation processes in cells. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine can alter gene expression by interacting with transcription factors, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events that are critical for signal transduction . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine can lead to sustained changes in cellular function, including altered cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s efficacy and toxicity, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by solute carrier (SLC) transporters and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in specific tissues can impact its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is crucial for its activity and function. It can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTHFIWDCMFYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1525280.png)
![4-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525282.png)
![4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525284.png)
![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)
![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1525287.png)


![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)
